molecular formula C11H8O3 B1310067 6-Hydroxy-1-naphthoic acid CAS No. 2437-17-4

6-Hydroxy-1-naphthoic acid

Cat. No. B1310067
M. Wt: 188.18 g/mol
InChI Key: JCJUKCIXTRWAQY-UHFFFAOYSA-N
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Patent
US05424479

Procedure details

The process according to claim 1, wherein 6-hydroxy-1-naphthoic acid in the form of a mixture with 6-methoxy-1-naphthoic acid is reacted to give methyl 6-methoxy-1-naphthoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1C=C2C(=CC=1)C(C(O)=O)=CC=C2.[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[C:23]([C:27]([OH:29])=[O:28])=[CH:22][CH:21]=[CH:20]2>>[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[C:23]([C:27]([O:29][CH3:2])=[O:28])=[CH:22][CH:21]=[CH:20]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC=C(C2=CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC=C(C2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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